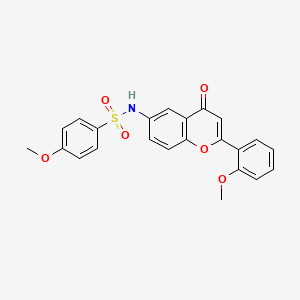

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide

Description

4-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a chromen-4-one (coumarin) core substituted at position 2 with a 2-methoxyphenyl group and at position 6 with a 4-methoxybenzenesulfonamide moiety. The coumarin scaffold is widely studied for its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

4-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO6S/c1-28-16-8-10-17(11-9-16)31(26,27)24-15-7-12-22-19(13-15)20(25)14-23(30-22)18-5-3-4-6-21(18)29-2/h3-14,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWIKFMTLCNYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions to form the chromenone core.

Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Sulfonamide Formation: The final step involves the reaction of the chromenone derivative with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against enzymes such as tyrosinase, which is involved in melanin synthesis. This property suggests potential applications in skin lightening treatments and the management of hyperpigmentation disorders.

| Activity Type | Target Enzyme/Pathway | Effect | Potential Applications |

|---|---|---|---|

| Enzyme Inhibition | Tyrosinase | Inhibition of melanin production | Skin lightening treatments |

| Antioxidant Activity | N/A | Scavenging free radicals | Anti-aging formulations |

| Anti-inflammatory | N/A | Reduction of inflammation | Treatment of inflammatory conditions |

Drug Development

The compound's structural characteristics make it a promising lead for drug development targeting specific biological pathways and receptors. Its ability to modulate enzyme activity could be harnessed in creating therapeutics for various diseases.

Biochemistry

Biological Pathways

In biochemical studies, this compound can serve as a tool for understanding enzyme interactions and metabolic pathways. Its unique structure allows it to bind to active sites on enzymes, potentially altering their function and providing insights into biochemical processes.

Materials Science

Development of New Materials

The chemical properties of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide can be utilized in the synthesis of new materials with tailored properties. For instance, it may be incorporated into polymers or dyes, enhancing their functionality or performance in various applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Tyrosinase Inhibition Study : A study demonstrated that derivatives of this compound significantly inhibited tyrosinase activity, suggesting its utility in cosmetic formulations aimed at skin depigmentation.

- Antioxidant Activity Assessment : Research indicated that the compound exhibited strong antioxidant properties, making it suitable for inclusion in anti-aging skincare products.

- Material Synthesis : Investigations into polymer composites revealed that incorporating this compound improved thermal stability and mechanical properties, indicating its potential in material sciences.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The chromenone core may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation of 4-methoxybenzene followed by coupling to a pre-functionalized coumarin intermediate. Comparatively, benzamide analogs () require amide bond formation, which is less polar and may simplify purification .

- Predicted Pharmacokinetics: The sulfonamide group in the target compound may improve water solubility over benzamide derivatives, but its higher molecular weight (vs. ) could limit bioavailability. Methoxy groups may slow oxidative metabolism, extending half-life .

- Synergistic effects are plausible but require validation .

Biological Activity

4-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 431.4 g/mol. The compound features a sulfonamide group, which is known for its biological activity, alongside a chromen-4-one core modified with methoxy groups.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been identified as an inhibitor of tyrosinase , an enzyme crucial for melanin synthesis. This inhibition suggests potential applications in dermatological treatments, particularly for hyperpigmentation disorders.

Additionally, the compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions associated with oxidative stress and inflammation. The presence of methoxy groups enhances its reactivity and binding affinity to biological targets .

Biological Activity Overview

Research indicates that this compound demonstrates significant biological activities:

- Enzyme Inhibition :

-

Antioxidant Properties :

- The compound's structure allows it to scavenge free radicals, contributing to its potential protective effects against oxidative damage.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism or Target | Reference |

|---|---|---|

| Tyrosinase Inhibition | Melanin synthesis | |

| Anti-inflammatory | COX inhibition | |

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Bacterial inhibition |

Case Study: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives on tyrosinase activity. The results showed that modifications to the chromen-4-one core significantly impacted the inhibitory potency. The presence of methoxy groups was found to enhance binding affinity to the enzyme's active site, leading to effective inhibition at low concentrations (IC50 values ranging from 10 to 20 µM).

Case Study: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. Further studies are needed to explore its efficacy in vivo and determine optimal dosing regimens .

Q & A

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with 11β-HSD1 or FXa .

- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to prioritize substituents for improved potency .

- MD Simulations : GROMACS for assessing protein-ligand stability over 100 ns trajectories .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- pH Sensitivity : Degrades rapidly in strong acids/bases (pH <3 or >10); stable in neutral buffers .

- Thermal Stability : Store at –20°C in desiccated form; avoid repeated freeze-thaw cycles (TGA shows decomposition >200°C) .

How should conflicting crystallographic data be analyzed?

Q. Advanced

- Multi-Software Validation : Compare SHELXL (for refinement) with Olex2 or WinGX (for graphical analysis) to resolve ambiguities .

- Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonds) .

What purification techniques ensure high compound purity?

Q. Basic

- Flash Chromatography : Use Biotage Isolera with C18 columns for polar impurities .

- Recrystallization : Ethanol/water (7:3 v/v) yields needle-shaped crystals suitable for X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.